molecular formula C10H10BrNO2 B13186684 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde

2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B13186684
M. Wt: 256.10 g/mol
InChI Key: BTRNZKFKKOTCDW-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of benzaldehyde, featuring a bromine atom at the 2-position and a 3-hydroxyazetidin-1-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the bromination of 4-(3-hydroxyazetidin-1-yl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine atom and the azetidinyl group may influence its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the specific positioning of the bromine atom and the azetidinyl group on the benzaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

2-bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H10BrNO2/c11-10-3-8(2-1-7(10)6-13)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2

InChI Key

BTRNZKFKKOTCDW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC(=C(C=C2)C=O)Br)O

Origin of Product

United States

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